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Introduction
Iron is a critical nutrient for the vast majority of bacteria, serving as a cofactor in essential

cellular processes like DNA synthesis and electron transport[1]. However, in host environments,

iron is often tightly sequestered by proteins such as transferrin and lactoferrin, making it largely

inaccessible[1]. To overcome this limitation, many Gram-negative bacteria, including

Escherichia coli and Salmonella enterica, synthesize and secrete high-affinity iron chelators

called siderophores.

Enterobactin is the most potent siderophore known, possessing an extraordinary affinity for

ferric iron (Fe³⁺) with a binding constant of K = 10⁵² M⁻¹[2]. It scavenges iron from the

extracellular environment, including from host iron-binding proteins[1]. The resulting ferric-

enterobactin complex is then recognized by specific bacterial receptors and transported into

the cell. The study of the enterobactin system—its synthesis, transport, and regulation—is

fundamental to understanding bacterial iron homeostasis, pathogenesis, and for identifying

novel antimicrobial targets.

Section 1: Key Pathways in the Enterobactin System
The enterobactin system can be understood through three interconnected processes: its

biosynthesis, its uptake, and the intricate regulatory network that controls these events in

response to iron availability.
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Enterobactin Biosynthesis Pathway
Enterobactin is synthesized from the precursor chorismate, derived from the shikimate

pathway. The synthesis is carried out by a series of enzymes encoded by the ent gene cluster

(entA-F)[1][2].

Chorismate to 2,3-dihydroxybenzoate (DHB): EntC (isochorismate synthase) converts

chorismate to isochorismate. EntB (isochorismatase) and EntA then convert isochorismate to

the catecholate intermediate, 2,3-dihydroxybenzoate (DHB)[1][3].

Activation and Ligation to L-Serine: EntE activates DHB by adenylation. EntF, a non-

ribosomal peptide synthetase (NRPS), then attaches the activated DHB to an L-serine

residue, which is held by the carrier protein EntB[2][3].

Cyclization: Finally, three molecules of DHB-L-Serine are cyclized and trimerized by EntF to

form the final cyclic trilactone structure of enterobactin[2][3].
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Caption: The enzymatic pathway for enterobactin synthesis from chorismate.
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Once enterobactin chelates Fe³⁺ in the extracellular space, the ferric-enterobactin (Fe-Ent)

complex is transported into the bacterial cytoplasm via a multi-step process involving proteins

in the outer membrane, periplasm, and inner membrane.

Outer Membrane Transport: The Fe-Ent complex binds to the specific outer membrane

receptor FepA. This transport is an active process that requires energy transduced from the

inner membrane by the TonB-ExbB-ExbD complex[2][4].

Periplasmic Transport: In the periplasm, the Fe-Ent complex is bound by the periplasmic

binding protein FepB, which has a high specificity for the complex (Kd = 30 nM)[5]. FepB

then shuttles the complex to the inner membrane transporter[5].

Inner Membrane Transport: The complex is transported across the inner membrane by an

ATP-binding cassette (ABC) transporter composed of the permease proteins FepD and

FepG, and the ATPase FepC, which provides the energy for translocation[2][5].

Iron Release: In the cytoplasm, the ferric iron must be released. This is accomplished by the

ferric enterobactin esterase (Fes), which hydrolyzes the enterobactin backbone. The

linearization of the siderophore dramatically reduces its affinity for iron, leading to the release

of Fe³⁺, which is subsequently reduced to its biologically useful ferrous (Fe²⁺) form[2][6][7].
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Caption: Transport of ferric-enterobactin from the environment to the cytoplasm.
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Regulation of Iron Homeostasis by Fur and RyhB
The expression of genes involved in enterobactin synthesis (ent) and uptake (fep) is tightly

controlled to prevent iron overload, which is toxic to the cell. This regulation is primarily

mediated by the Ferric Uptake Regulator (Fur) protein and a small RNA, RyhB[8][9][10].

High-Iron Conditions: When intracellular iron levels are high, Fe²⁺ acts as a co-repressor,

binding to the Fur protein. The Fur-Fe²⁺ complex then binds to specific DNA sequences ("Fur

boxes") in the promoter regions of iron-regulated genes, including the ent and fep operons,

repressing their transcription[9][11][12]. This shuts down the production and uptake of

enterobactin.

Low-Iron Conditions: Under iron starvation, Fe²⁺ dissociates from Fur. The apo-Fur protein

can no longer bind DNA, leading to the de-repression of the ent and fep genes[13]. This

allows the bacterium to synthesize and secrete enterobactin to scavenge for iron.

Simultaneously, the de-repression of Fur control allows for the transcription of the small RNA

RyhB. RyhB acts to conserve iron by downregulating the expression of non-essential iron-

containing proteins[8][10]. It also enhances enterobactin production by promoting the

uptake of shikimate, a key precursor[8].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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